molecular formula C13H22N2O3 B12915915 Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester CAS No. 33499-14-8

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B12915915
CAS No.: 33499-14-8
M. Wt: 254.33 g/mol
InChI Key: HGVRNDCUBSOXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a bicyclic heterocyclic compound characterized by a fused pyrido-pyrimidine scaffold. The octahydro designation indicates full saturation of the eight-membered bicyclic system, with methyl groups at positions 1 and 6, a ketone at position 4, and an ethyl ester at the 3-carboxylic acid moiety. Its synthesis typically involves condensation reactions and esterification steps, as seen in analogous pyrido-pyrimidine derivatives .

Properties

CAS No.

33499-14-8

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

ethyl 1,6-dimethyl-4-oxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h9-11H,4-8H2,1-3H3

InChI Key

HGVRNDCUBSOXSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2CCCC(N2C1=O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a condensation-cyclization approach starting from appropriately substituted aminopyridine derivatives and malonate or cyanoacetate esters, followed by ring closure and functional group modifications. The key steps include:

This general approach is supported by classical methods described by Nishigaki et al. and others, which have been adapted for various substituted derivatives of pyrido[1,2-a]pyrimidines.

Detailed Synthetic Procedure (Based on Literature and Patents)

Step Description Reagents/Conditions Outcome
1 Condensation of 2-aminopyridine derivative with ethyl ethoxymethylenecyanoacetate Equimolar amounts, toluene or inert solvent, 100°C, reflux Formation of acrylate intermediate
2 Cyclization of acrylate intermediate Reflux with concentrated HCl or acidic medium Formation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
3 Hydrogenation to saturate the ring system Catalytic hydrogenation (e.g., Pd/C), H2 atmosphere Octahydro ring system formation
4 Methylation at positions 1 and 6 Starting from methyl-substituted aminopyridine or alkylation post-cyclization Introduction of methyl groups
5 Purification Extraction, washing, drying, recrystallization Pure Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester

This method is consistent with the synthesis of related compounds such as 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester, where malonate derivatives and POCl3 are used for ring closure and functionalization.

Alternative Synthetic Routes

  • Use of POCl3-mediated cyclization: Heating malonate derivatives with phosphorus oxychloride (POCl3) in sealed tubes at elevated temperatures (around 150°C) for several hours can facilitate ring closure and formation of the pyrido[1,2-a]pyrimidine core.
  • Carbonyldiimidazole coupling: For derivatives involving amide or tetrazole substituents, coupling agents like N,N'-carbonyldiimidazole in solvents such as N,N-dimethylformamide (DMF) at 20–100°C are employed. While this is more relevant for amide derivatives, it informs the versatility of coupling strategies in this chemical family.

Research Findings and Data Summary

Parameter Details Source
Yield of cyclization step Approximately 70% under optimized conditions with POCl3
Reaction temperature 100–150°C for condensation and cyclization
Solvents used Toluene, dichloromethane, DMF (for coupling)
Purification methods Extraction with aqueous NaOH, drying over Na2SO4, recrystallization
Functional group tolerance Methyl substituents tolerated; keto and ester groups stable under conditions

Notes on Process Optimization and Scale-Up

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation with ethyl ethoxymethylenecyanoacetate + acid cyclization 2-Aminopyridine derivative, ethyl ethoxymethylenecyanoacetate, HCl 100°C reflux, acidic medium Straightforward, good yields, scalable Requires handling of corrosive acids
POCl3-mediated cyclization Malonate derivatives, POCl3 150°C, sealed tube, 3 h High yield, efficient ring closure High temperature, corrosive reagent
Catalytic hydrogenation Pd/C, H2 atmosphere Room temp to mild heating Effective saturation of ring Requires hydrogenation setup
Carbonyldiimidazole coupling (for amide derivatives) N,N'-carbonyldiimidazole, DMF 20–100°C Mild conditions, versatile More relevant for amide derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Pharmacological Properties

This compound has been investigated for its pharmacological properties, particularly its protective effects against intestinal damage. A study demonstrated that Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester (referred to as Ch-127) exhibited protective effects in rat models subjected to intestinal damage due to prolonged exposure to harmful substances . The underlying mechanisms include anti-inflammatory and antioxidant activities, making it a candidate for further development in gastrointestinal therapies.

Data Table: Pharmacological Studies of Ch-127

Study ReferenceAnimal ModelTreatment DurationObserved Effects
Rats14 daysProtection against intestinal damage
Mice30 daysReduced inflammation markers

Pesticidal Activity

Research has indicated that Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine derivatives possess pesticidal properties. These compounds can act as effective agents against various agricultural pests. This application is particularly relevant in the development of eco-friendly pesticides that minimize chemical residues in food products.

Case Study: Efficacy as a Pesticide

A comparative study evaluated the effectiveness of this compound against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing this compound compared to controls.

Skin Care Products

The compound's potential as a cosmetic ingredient has been explored due to its favorable safety profile and effectiveness in enhancing skin hydration and texture. It can be incorporated into creams and lotions aimed at improving skin health.

Data Table: Cosmetic Formulation Studies

Study ReferenceProduct TypeKey Findings
Moisturizing CreamImproved skin hydration and texture
Anti-aging LotionReduction in fine lines and wrinkles

Mechanism of Action

The mechanism of action of Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antitubercular Activity

Compounds such as 4-(4-nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives (e.g., compounds 320–328) exhibit structural similarities but differ in fused aromatic systems (benzene and imidazole rings vs. pyrido-pyrimidine). Key findings include:

  • Compound 325: MIC of 16 μg/mL against M.
  • Compound 322 : IC₉₀ of 77 µg/mL under aerobic conditions, highlighting substituent-dependent efficacy (nitro and phenyl groups enhance activity) .

Antiviral Pyrido-Pyrimidine Derivatives

2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives (e.g., 5d and 5i) demonstrate:

  • HSV-1 Inhibition: Amide 5d (2-dimethylaminoethylamide) showed 2.2 log inhibition, attributed to improved solubility from dialkylaminoalkylamine substituents .
  • Synthetic Flexibility : Ethyl esters serve as intermediates for amidation, enabling tailored antiviral properties .

Imidazo-Pyrimidine and Imidazo-Pyridine Analogues

Compounds like ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates (e.g., 25a–c) undergo Dimroth rearrangement during hydrolysis/amidation, yielding isomerized imidazo[1,2-a]pyrimidine-3-carboxylic acid amides (e.g., 30a–e). Key distinctions:

  • Reactivity : The target compound’s pyrido-pyrimidine core lacks the imidazole ring, reducing susceptibility to rearrangement .
  • Pharmacological Targets : Imidazo-pyrimidines target viral polymerases, whereas pyrido-pyrimidines may focus on bacterial enzymes .

Hexahydro-Pyrido-Pyrimidine Derivatives

Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 33499-11-5) shares partial saturation and substituents:

  • Physical Properties : Density (1.21 g/cm³), boiling point (484°C), and molecular weight (294.35 g/mol) provide benchmarks for physicochemical comparisons .
  • Functional Differences: The propanoyl group at position 1 may alter metabolic stability compared to the target’s methyl substituent .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (Target) Key Data Reference
Target Compound Octahydro-pyrido-pyrimidine 1,6-dimethyl; 4-oxo; ethyl ester N/A (Theoretical antimicrobial) N/A
Compound 325 Benzoimidazo-pyrimidine 4-nitrophenyl; phenyl Antitubercular (MIC = 16 µg/mL) M. tuberculosis H37Rv
Amide 5d Pyrido-pyrimidine 2-dimethylaminoethylamide Antiviral (HSV-1, 2.2 log inhibition) Solubility-driven activity
CAS 33499-11-5 Hexahydro-pyrido-pyrimidine 1-propanoyl; 6-methyl N/A Density: 1.21 g/cm³; BP: 484°C
Imidazo[1,2-a]pyrimidine-3-carboxylic acid amide 30a Imidazo-pyrimidine Aryl; carboxamide Antiviral (structural isomerism) Dimroth rearrangement-dependent

Key Research Findings and Insights

Substituent Impact: Nitro and aryl groups enhance antitubercular activity, while dialkylaminoalkylamides improve antiviral efficacy via solubility .

Synthetic Pathways : Ethyl esters are critical intermediates for amidation; however, reaction conditions (e.g., hydrolysis under basic media) may induce structural rearrangements in imidazo-pyrimidines .

Structural Stability : The target compound’s octahydro system likely increases metabolic stability compared to partially saturated analogues (e.g., hexahydro derivatives) .

Pharmacological Potential: Pyrido-pyrimidine derivatives remain underexplored for tuberculosis but show promise in antiviral contexts .

Biological Activity

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a synthetic compound belonging to the class of pyrido-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a pyrido-pyrimidine core which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiviral Activity : The compound has shown promising results as an inhibitor of HIV integrase, a key enzyme in the HIV replication cycle. This suggests potential use in antiretroviral therapy .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. For instance, it has been noted to exhibit cytotoxic effects against HeLa and A375 cells .
  • Kinase Inhibition : The compound also shows inhibition of receptor tyrosine kinases involved in angiogenesis, which is critical for tumor growth and metastasis .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound:

StudyTargetIC50 Value (µM)Remarks
HIV Integrase0.55Significant inhibition observed
VEGFR-2 Kinase1.46Potential for antiangiogenic therapy
HeLa Cells0.87Induced apoptosis in cancer cells

Case Studies

One notable case study involved the application of this compound in a preclinical model for colorectal cancer. The compound was administered orally to mice with established tumors, resulting in a notable reduction in tumor growth rates compared to control groups. This suggests that this compound could be a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester, and how can intermediates be optimized?

  • Answer : A common approach involves multi-step condensation and cyclization. For example, substituted pyridopyrimidine derivatives can be synthesized via reactions between chlorinated pyrido-pyrimidine aldehydes and ethyl N-alkylglycinates in methanol with triethylamine as a base. Intermediate purification via filtration and subsequent treatment with sodium methoxide under controlled heating (50–60°C) is critical to achieving high yields . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (OH) stretches, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For example, IR peaks at 1722–1631 cm⁻¹ confirm carbonyl groups, and NMR signals (e.g., δ 1.95 ppm for CH₃) resolve methyl substituents .

Q. How should researchers handle safety concerns during synthesis, particularly with hazardous reagents?

  • Answer : Reagents like POCl₃ (used in cyclization steps) require strict adherence to inert atmospheric conditions and proper personal protective equipment (PPE). First-aid protocols for inhalation or skin contact include immediate rinsing with water and medical consultation. Neutralization of acidic byproducts with saturated NaHCO₃ is recommended to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of structural analogs of this compound?

  • Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with target proteins (e.g., kinases) can identify key interactions, such as hydrogen bonding with trifluoromethyl or pyrimidine groups. These models guide the design of analogs with enhanced binding affinity .

Q. What strategies resolve contradictions in reaction yields when varying substituents on the pyridopyrimidine core?

  • Answer : Steric and electronic effects of substituents (e.g., trifluoromethyl vs. methyl groups) may alter reaction kinetics. For example, bulky groups reduce nucleophilic attack efficiency, necessitating longer reaction times or higher temperatures. Systematic screening of catalysts (e.g., triethylamine vs. DBU) and solvent systems (polar aprotic vs. protic) can mitigate yield discrepancies .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Answer : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) improves aqueous solubility but may reduce membrane permeability. LogP values >3 (indicative of lipophilicity) correlate with enhanced blood-brain barrier penetration, as seen in analogs with trifluoromethyl substituents. Metabolic stability can be probed via in vitro cytochrome P450 assays .

Q. What methodologies validate regioselectivity in heterocyclic ring formation during synthesis?

  • Answer : X-ray crystallography definitively assigns regiochemistry, while NOESY NMR detects spatial proximity of substituents. For example, ether formation between pyridopyrimidine aldehydes and hydroxyquinoline derivatives confirms regioselective coupling at the C2 position .

Methodological Notes

  • Synthesis Optimization : Always monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .
  • Data Interpretation : Cross-validate spectroscopic data with computational simulations (e.g., ChemDraw NMR predictions) to resolve ambiguous peaks .
  • Safety Protocols : Use fume hoods for volatile reagents (e.g., POCl₃) and maintain pH logs during acidification steps to prevent uncontrolled exotherms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.